molecular formula C13H16N2O3 B7612524 (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide

(E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide

Cat. No.: B7612524
M. Wt: 248.28 g/mol
InChI Key: BYKGPZGDOPRYJF-IZZDOVSWSA-N
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Description

(E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxypropan-2-yl group, and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring may participate in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylthiophene-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylpyrrole-2-yl)prop-2-enamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness: (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-4-5-18-12(9)6-11(7-14)13(16)15-10(2)8-17-3/h4-6,10H,8H2,1-3H3,(H,15,16)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKGPZGDOPRYJF-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=C(C#N)C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC=C1)/C=C(\C#N)/C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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